N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide

Catalog No.
S14550595
CAS No.
16198-80-4
M.F
C13H11Br2NO2
M. Wt
373.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide

CAS Number

16198-80-4

Product Name

N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide

IUPAC Name

N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide

Molecular Formula

C13H11Br2NO2

Molecular Weight

373.04 g/mol

InChI

InChI=1S/C13H11Br2NO2/c1-7(17)16-10-5-3-9-8(12(10)14)4-6-11(18-2)13(9)15/h3-6H,1-2H3,(H,16,17)

InChI Key

PSFUSZOFLIOLFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)C(=C(C=C2)OC)Br)Br

N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide is a synthetic organic compound characterized by its unique structure, which incorporates a dibromo-substituted naphthalene moiety and an acetamide functional group. The presence of bromine atoms at the 1 and 5 positions of the naphthalene ring, along with a methoxy group at the 6 position, contributes to its distinct chemical properties and potential biological activities. This compound can be represented by the molecular formula C13H10Br2NOC_{13}H_{10}Br_2NO and has a molecular weight of approximately 343.03 g/mol.

  • Substitution Reactions: The bromine atoms can be replaced by various nucleophiles, allowing for the synthesis of new derivatives.
  • Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds, while the acetamide group can also be oxidized under certain conditions.
  • Reduction Reactions: The carbonyl functionalities in related compounds can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential as an intermediate in the synthesis of more complex molecules .

Research indicates that N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide exhibits various biological activities. Preliminary studies suggest potential antibacterial properties, although comprehensive biological evaluations are still needed to fully understand its pharmacological profile. The compound's structure may allow it to interact with biological targets, potentially leading to therapeutic applications .

The synthesis of N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide typically involves multiple steps:

  • Bromination: Starting with 6-methoxynaphthalene, bromination is carried out using bromine in a suitable solvent under controlled conditions to introduce bromine substituents at the 1 and 5 positions.
  • Acetylation: The resulting dibrominated naphthalene derivative is then reacted with acetic anhydride or acetyl chloride to form the acetamide derivative.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high-purity N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide .

N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may contribute to the development of new antibacterial agents or other therapeutic compounds.
  • Chemical Research: As a versatile intermediate, it can be used in synthetic organic chemistry for further modifications and derivatizations.
  • Material Science: Compounds with similar structures may find applications in developing functional materials due to their electronic properties.

Several compounds share structural similarities with N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-6-methoxynaphthaleneBromine at position 2; methoxy at position 6Lacks acetyl functionality
1-Bromo-3-methoxy-naphthaleneBromine at position 1; methoxy at position 3Different substitution pattern
6-Methoxy-2-acetonaphthoneAcetyl group at position 2; methoxy at position 6Different bromination pattern
2-Acetyl-5-bromo-6-methoxynaphthaleneAcetyl group at position 2; bromine at position 5Similar but lacks dibromination

Uniqueness

N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide is unique due to its specific substitution pattern involving two bromine atoms and an acetamide group on a methoxynaphthalene framework. This combination potentially enhances its reactivity and biological activity compared to its analogs .

Multi-Step Synthesis Optimization Strategies

The synthesis of N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide involves sequential bromination, methoxylation, and acetylation steps. Recent advances in automated flow chemistry platforms have enabled significant improvements in yield and efficiency. For example, Bayesian optimization algorithms have been applied to telescoped multi-step processes, reducing experimental iterations by 40% while maintaining high purity. Key parameters optimized include:

  • Residence time: Longer dwell periods in tubular reactors improve bromination completeness.
  • Temperature gradients: Elevated temperatures (80–120°C) in bromination stages enhance reaction rates without promoting undesired di-brominated byproducts.
  • Catalyst lifetime: Heterogeneous catalysts, such as palladium-on-carbon, exhibit prolonged activity when reactivated intermittently with solvent flushes.

A comparative analysis of single-step versus telescoped optimization revealed that integrated approaches achieve 81% overall yield in 40% fewer experiments. This efficiency stems from real-time adjustments to interdependent variables, such as hydrogenation pressure and amidation reagent stoichiometry.

Bromination Pattern Control in Naphthalene Ring Functionalization

Regioselective bromination is critical for directing substituents to the 1 and 5 positions of the naphthalene ring. Traditional methods using elemental bromine (Br₂) often yield unpredictable mixtures, but in situ bromine generation via hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) has emerged as a superior alternative. This approach minimizes over-bromination by controlling Br₂ release kinetics:

$$
2 \, \text{HBr} + \text{H}2\text{O}2 \rightarrow \text{Br}2 + 2 \, \text{H}2\text{O}
$$

The reaction proceeds via electrophilic aromatic substitution, with the methoxy group at position 6 exerting a strong ortho/para-directing effect. However, steric hindrance from the acetamide group at position 2 limits bromination to the 1 and 5 positions. Key factors influencing regioselectivity include:

ParameterOptimal RangeEffect on Selectivity
HBr Concentration2.5–3.0 MMaximizes Br₂ generation rate
Temperature60–70°CBalances reactivity and control
Solvent PolarityLow (e.g., DCM)Reduces ionic byproducts

This method achieves >90% regioselectivity for 1,5-dibromination, as confirmed by nuclear magnetic resonance (NMR) analysis.

Regioselective Acetylation Techniques for Amide Formation

The introduction of the acetamide group at position 2 requires careful modulation of acetylation conditions to avoid O-acetylation of the methoxy group. A two-stage protocol is commonly employed:

  • Protection of the methoxy group: Temporary silylation using tert-butyldimethylsilyl chloride (TBDMSCl) prevents undesired acetylation.
  • Acetylation with acetic anhydride: Catalyzed by pyridine, this step proceeds via nucleophilic acyl substitution at the amine group.

Recent studies highlight the role of solvent polarity in directing acetylation. Polar aprotic solvents like dimethylformamide (DMF) stabilize the transition state, accelerating reaction rates by 30% compared to non-polar solvents. Post-acetylation deprotection with tetra-n-butylammonium fluoride (TBAF) restores the methoxy group with >95% fidelity.

Solvent Effects on Intermediate Stabilization

Solvent choice profoundly impacts intermediate stability and reaction outcomes. High dielectric solvents (e.g., dimethyl sulfoxide, ε = 47) stabilize charged intermediates during bromination, while low-polarity solvents (e.g., toluene, ε = 2.4) favor neutral species in acetylation.

SolventDielectric Constant (ε)Stabilized Species
Dimethyl sulfoxide47Ionic intermediates
Acetonitrile37Polar transition states
Dichloromethane8.9Neutral reactants

For example, bromination in acetonitrile yields 15% higher conversion than in dichloromethane due to enhanced solvation of Br⁺ intermediates. Conversely, acetylation in toluene reduces hydrolysis side reactions by 20%.

Comparative Efficacy of Dibromo vs. Monobromo Derivatives

The dibromination pattern in N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide represents a critical structural modification that significantly enhances biological activity compared to monobromo analogues. Research demonstrates that the presence of two bromine substituents at the 1,5-positions creates synergistic effects that extend beyond simple additive halogen contributions [1] [2] .

The enhanced efficacy of dibromo derivatives stems from multiple molecular mechanisms. Brominated naphthalene derivatives exhibit superior protein binding affinities through enhanced π-stacking interactions, where the electron-withdrawing nature of bromine atoms reduces electron density in the aromatic π-cloud, facilitating stronger intermolecular interactions [4]. Studies on halogenated aromatic compounds reveal that electron-withdrawing substituents like bromine and chlorine significantly strengthen π-stacking interactions compared to unsubstituted systems [4].

Structural analysis indicates that dibromo substitution patterns create distinct electronic environments within the naphthalene core. The 1,5-dibromination specifically generates a symmetrical electronic distribution that optimizes molecular recognition events [5] [6]. In contrast, monobromo derivatives exhibit asymmetrical charge distribution, resulting in less predictable binding orientations and reduced target specificity [2].

The metabolic stability advantages of dibromo derivatives are particularly pronounced. Halogen substitution provides steric protection against enzymatic degradation, with dibromo patterns offering enhanced resistance to cytochrome P450-mediated metabolism compared to monobromo analogues [7]. This protection mechanism is attributed to the increased steric hindrance around potential metabolic sites and the altered electronic properties that reduce substrate recognition by metabolic enzymes [7].

Table 1: Comparative Efficacy of Dibromo vs. Monobromo Derivatives

Compound TypeRelative Binding AffinityMembrane PermeabilityMetabolic StabilityBiological Activity
Dibromo naphthalene derivativesHigh (Enhanced π-stacking interactions)Increased (Higher lipophilicity)Enhanced (Halogen protection)Superior (Synergistic halogen effects)
Monobromo naphthalene derivativesModerate (Single halogen effect)Moderate increaseModerate enhancementGood (Single halogen benefit)
Unsubstituted naphthaleneBaseline referenceLower baselineLower stabilityModerate activity

Methoxy Group Positioning Impact on Bioavailability

The positioning of the methoxy group at the 6-position in N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide represents an optimal structural configuration for bioavailability enhancement. Research on naphthalene derivatives demonstrates that methoxy group positioning significantly influences both pharmacokinetic properties and biological activity through distinct electronic and steric mechanisms [8] [9] [10].

The 6-methoxy substitution creates favorable electronic effects that enhance molecular interactions. Methoxy groups function as strong electron-donating substituents, with the 6-position providing optimal electron density redistribution across the naphthalene core [11]. This positioning activates adjacent carbon atoms (C-5 and C-7) toward electrophilic interactions while maintaining balanced electronic properties throughout the aromatic system [8].

Comparative studies reveal significant differences in bioavailability based on methoxy positioning. Compounds with 6-methoxy substitution demonstrate superior absorption characteristics compared to alternative positions [9]. The 6-position provides an optimal balance between lipophilicity and aqueous solubility, typically achieving LogP values in the range of 3.5-4.0, which represents the ideal window for oral bioavailability [12].

The pharmacokinetic advantages of 6-methoxy positioning extend to protein binding interactions. The methoxy oxygen serves as a hydrogen bond acceptor, facilitating specific interactions within binding pockets [10]. Studies on 6-methoxynaphthalene derivatives show enhanced binding affinity to various protein targets compared to other positional isomers [9]. The geometric orientation of the 6-methoxy group allows optimal spatial alignment with amino acid residues in protein binding sites [8].

Metabolic considerations further support the 6-position as optimal for methoxy substitution. This positioning provides protection against phase I metabolism while maintaining accessibility for favorable interactions [12]. The electron-donating effects of the 6-methoxy group can influence the reactivity of other positions, potentially directing metabolism away from critical structural regions [9].

Table 2: Methoxy Group Positioning Impact on Bioavailability

PositionElectronic EffectsBioavailability ParametersPharmacokinetic PropertiesProtein Binding Affinity
6-positionStrong electron donation to C-5/C-7Optimal balance (LogP ~3.5-4.0)Favorable ADME profileEnhanced through H-bonding
2-positionModerate electron donation to C-1/C-3Good solubility, moderate permeabilityGood absorption, moderate distributionModerate binding interactions
7-positionEnhanced activation of C-6/C-8High lipophilicity, enhanced permeabilityEnhanced membrane penetrationStrong hydrophobic interactions
1-positionLimited electronic influenceVariable depending on other substituentsPosition-dependent variabilityVariable binding patterns

Acetamide Substituent Effects on Membrane Permeability

The acetamide functional group in N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide plays a crucial role in determining membrane permeability characteristics and overall bioavailability. Research on amide-containing compounds reveals complex relationships between structural features and permeability properties that depend on multiple molecular parameters [13] [14].

The acetamide group contributes two hydrogen bond donors through its NH₂ functionality and serves as a hydrogen bond acceptor via the carbonyl oxygen [13]. This dual hydrogen bonding capability significantly influences membrane permeability through both positive and negative effects. While hydrogen bonding enhances aqueous solubility, it simultaneously reduces passive membrane permeability due to increased desolvation energy requirements [14].

Studies comparing amide and ester functionalities demonstrate dramatic differences in membrane permeability. Research on matched pairs of amide and ester compounds shows that ester substitution can increase permeability by 4- to 65-fold over the lipophilicity range of LogP 1-4 [13]. This enhancement results from the elimination of hydrogen bond donors in the ester form, reducing the polar surface area by approximately 20-30 Ų compared to the corresponding amide [13].

The lipophilicity impact of acetamide substitution is substantial. Amide groups typically reduce LogP values by 0.5-1.0 units compared to ester analogues, positioning compounds in a more moderate lipophilicity range [13]. This reduction can be advantageous for compounds that would otherwise exceed optimal lipophilicity windows, but may limit membrane permeability for highly polar compounds [15].

Membrane permeability mechanisms for acetamide-containing compounds involve both transcellular and paracellular pathways. The acetamide group can facilitate paracellular transport through specific transporter interactions, though this pathway typically contributes minimally to overall absorption [14]. Transcellular permeability remains the dominant mechanism, where the balance between lipophilicity and hydrogen bonding becomes critical [15].

The polar surface area contribution of acetamide groups significantly impacts permeability properties. Acetamide substitution increases polar surface area by approximately 50-60 Ų, potentially pushing compounds beyond optimal ranges for passive permeability [13]. However, this increased polarity can enhance interactions with specific transporters and improve selectivity profiles [14].

Table 3: Acetamide Substituent Effects on Membrane Permeability

Molecular PropertyAcetamide PresentEster EquivalentImpact on Bioavailability
Hydrogen Bond Donors (HBD)2 (NH₂ group)0 (no NH₂ group)Reduced permeability but enhanced solubility
Hydrogen Bond Acceptors (HBA)2 (C=O and N atoms)2 (C=O and O atoms)Maintained for both forms
Lipophilicity (LogP)Reduced by ~0.5-1.0 unitsIncreased by ~0.5-1.0 unitsEster favored for membrane crossing
Polar Surface Area (PSA)Increased by ~50-60 ŲReduced by ~20-30 ŲAcetamide better for aqueous solubility
Membrane PermeabilityModerate (balanced properties)Enhanced (4-65 fold increase)Ester superior in LogP 1-4 range

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

372.91360 g/mol

Monoisotopic Mass

370.91565 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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